![molecular formula C14H13FN4O2 B2545663 Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 459421-71-7](/img/structure/B2545663.png)

Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

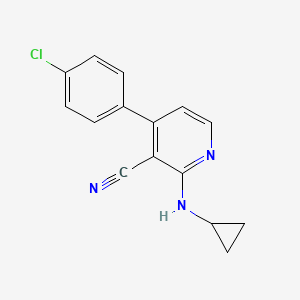

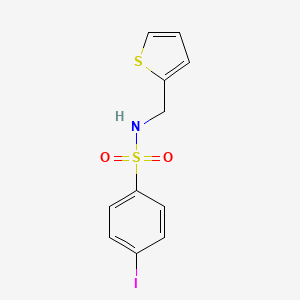

Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are of significant interest due to their potential biological activities. These compounds have been studied for various applications, including as antimycobacterial agents, in cancer treatment, and as intermediates in chemical reactions .

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves multi-step reactions starting from different precursors. For instance, fluorinated derivatives have been synthesized as fluoroquinolone analogues and screened for antimycobacterial activity . Another approach involves the reaction of N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers with ethyl carbazate, followed by intramolecular cyclization to yield new tricyclic derivatives . Additionally, a one-step synthesis method has been reported for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is characterized by various intermolecular interactions, such as hydrogen bonds, π-π stacking, and halogen interactions. These interactions can lead to different supramolecular architectures, as seen in the crystal structures of 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidines . The type and position of substituents significantly influence the molecular arrangement and the resulting properties of the compounds.

Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is versatile and can undergo various chemical reactions. For example, the 6-unsubstituted derivatives can be formylated at position 6, which is promising for further synthesis of functionalized derivatives . In some cases, the compounds can undergo cascade processes leading to the formation of new heterocyclic systems, such as tetrahydro[1,2,4]triazolo[5,1-b]quinazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the presence of fluorine atoms can enhance the biological activity and stability of these compounds . The solvate forms, such as dimethylformamide and water monosolvates, exhibit different supramolecular architectures due to the presence of solvent molecules, which can affect their solubility and reactivity .

科学的研究の応用

Synthesis of Biologically Active Compounds

Efficient Synthesis Methods

Research has demonstrated efficient and regioselective synthesis methods for derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, highlighting their significance as a privileged scaffold for the preparation of biologically active compounds. These methods are valuable for the synthesis of compounds with promising abilities to inhibit viral activities, such as the inhibition of influenza virus RNA polymerase (Serena Massari et al., 2017).

Antimicrobial and Antituberculous Activities

Antimycobacterial Agents

A series of fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives have been synthesized as fluoroquinolone analogues, displaying significant antimycobacterial activity against Mycobacterium tuberculosis. This includes compounds showing potent inhibition of M. tuberculosis growth at low concentrations while being nontoxic to mammalian cells (H. Abdel-Rahman et al., 2009).

Tuberculostatic Activity

Structural analogs related to ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been synthesized and evaluated for their tuberculostatic activity. This research contributes to the analysis of structure-activity relationships, providing insights into the development of new antituberculous agents (Y. Titova et al., 2019).

Supramolecular Chemistry

Crystal Structure Analysis

Studies on the crystal structures of related compounds provide detailed insights into their intermolecular interactions, which are crucial for understanding their physical properties and potential applications in designing materials with specific functions (N. Boechat et al., 2014).

作用機序

Target of Action

Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .

Mode of Action

Related triazole-pyrimidine hybrid compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .

Biochemical Pathways

Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

将来の方向性

特性

IUPAC Name |

methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O2/c1-8-11(13(20)21-2)12(9-3-5-10(15)6-4-9)19-14(18-8)16-7-17-19/h3-7,12H,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWDOWKXAXDZNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-[(4-Fluorophenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2545582.png)

![Methyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

![1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone](/img/structure/B2545595.png)

![N-mesityl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2545598.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea](/img/structure/B2545603.png)